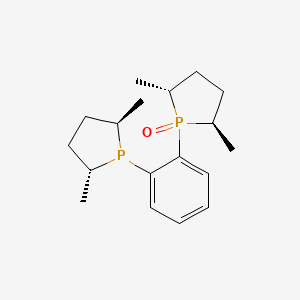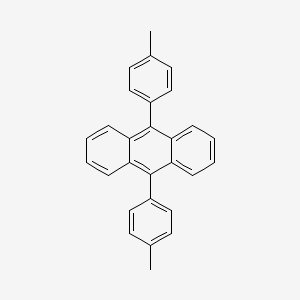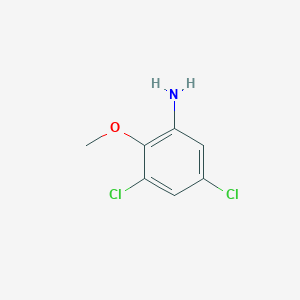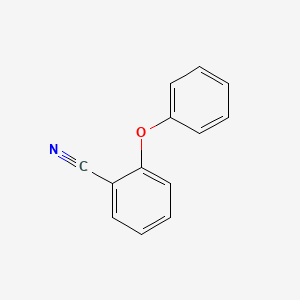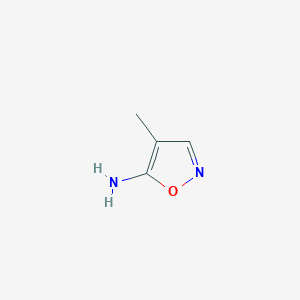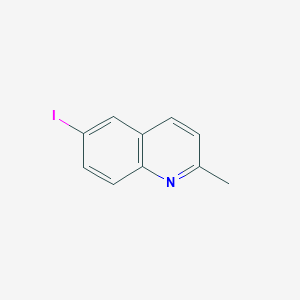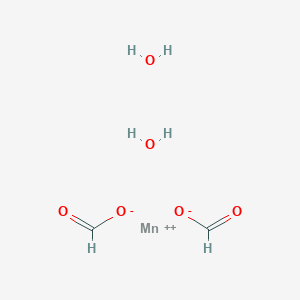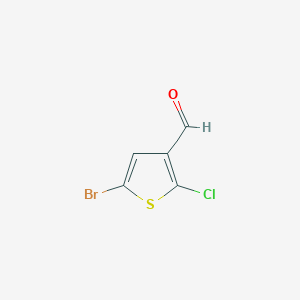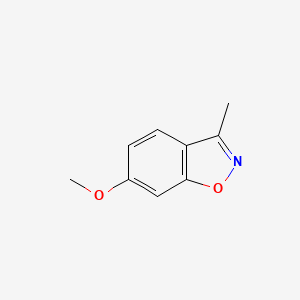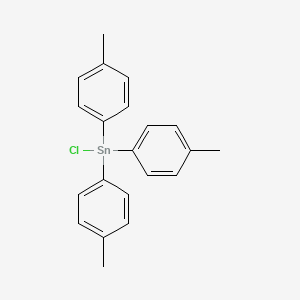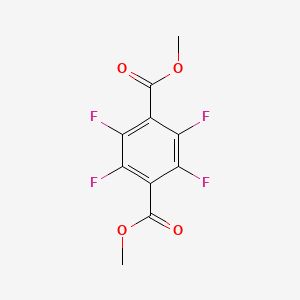
Dimethyl 2,3,5,6-tetrafluoroterephthalate
Vue d'ensemble
Description
Dimethyl 2,3,5,6-tetrafluoroterephthalate (DMTFT) is a versatile and commercially available reagent that has been used in a variety of scientific applications. DMTFT is a fluorinated derivative of terephthalic acid and is a colorless, odorless, and non-volatile liquid. It is a highly reactive reagent that can be used in a variety of chemical reactions, including the synthesis of a wide range of organic compounds. DMTFT is also known for its ability to catalyze reactions at low temperatures and with high selectivity, making it an ideal reagent for a variety of scientific applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Dimethyl 2,3,5,6-tetrafluoroterephthalate (hereafter referred to as the compound) has been extensively used in the synthesis of various chemical structures. It has been employed as a versatile linking ligand in constructing new coordination polymers and metal-organic frameworks, showing high yields and efficient synthesis procedures (Orthaber et al., 2010). The compound has been synthesized using calixarene as a phase transfer catalyst, indicating improved yields over traditional methods (Feng Ya-qing, 2006).
Coordination Chemistry and Molecular Structures
The compound forms novel crystals with N-containing heterocycles, showcasing the significance of hydrogen bonds in assembling molecules into larger architectures. These interactions are crucial for the formation of higher-order supramolecular structures (Lei Wang et al., 2014). Additionally, various complexes synthesized with the compound have been studied for their crystal structures and electrochemical properties, elucidating the geometrical coordination and formation of supramolecular networks (Enjing Zhu et al., 2011).
Luminescence and Spectroscopy
The compound has been instrumental in enhancing the luminescence properties of certain materials. For instance, erbium-organic frameworks synthesized with the compound show significantly improved near-infrared-luminescence intensity, attributed to the reduction of fluorescence quenching effects (Banglin Chen et al., 2006). Moreover, coordination polymers containing lanthanide ions and the compound exhibit bright red and green emission in the visible region, demonstrating potential applications in optoelectronics (M. Sobieray et al., 2015).
Microbial Interactions and Soil Analysis
The interactions of soil-borne microorganisms with derivatives of the compound, such as dimethyl-2,3,5,6-tetrachloroterephthalate, have been observed, indicating no adverse effect on microbial growth and potential utilization of the herbicide as a carbon source by some microorganisms (B. Tweedy et al., 1968).
Gas Adsorption and Sensing Properties
A study on a metal-organic framework incorporating the compound showed its capability in gas sorption for gases like N2, H2, O2, and CO2. This framework possesses high selectivity ratios for specific gas separations, suggesting potential applications in gas separation or purification (Shu-Ming Zhang et al., 2010).
Propriétés
IUPAC Name |
dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEMPCVTIITKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469389 | |
| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,3,5,6-tetrafluoroterephthalate | |
CAS RN |
727-55-9 | |
| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



